molecular formula C10H14N2 B11920078 (S)-3-(Piperidin-3-yl)pyridine

(S)-3-(Piperidin-3-yl)pyridine

Cat. No.: B11920078
M. Wt: 162.23 g/mol
InChI Key: KLDGENGYOLDCCH-SNVBAGLBSA-N
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Description

(S)-3-(Piperidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidine moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Piperidin-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.

    Formation of Intermediate: The piperidine ring is introduced to the pyridine ring through a series of reactions, often involving nucleophilic substitution or addition reactions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reactions are efficient and cost-effective.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing large-scale purification techniques such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Scientific Research Applications

(S)-3-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-3-yl)pyridine: The enantiomer of (S)-3-(Piperidin-3-yl)pyridine, with similar but distinct properties.

    3-(Piperidin-3-yl)pyridine: The racemic mixture containing both (S)- and ®-enantiomers.

    Piperidinylmethylpyridine: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

(S)-3-(Piperidin-3-yl)pyridine is a chiral compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine moiety attached to a pyridine ring at the 3-position. Its unique structure contributes to its reactivity and interaction with various biological targets. The compound's chirality allows for selective binding, which is crucial for modulating enzyme and receptor activities.

Property Value
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS Number 12369995

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potent renin inhibitor , which is critical in the regulation of blood pressure. This inhibition can lead to therapeutic effects in managing hypertension and other cardiovascular diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound selectively binds to renin, inhibiting its activity and thereby lowering blood pressure.
  • Receptor Interaction : It may also interact with various G-protein coupled receptors (GPCRs), influencing neurotransmitter systems and potentially offering neuroprotective effects .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of this compound, revealing insights into how modifications can enhance its binding affinity and selectivity. For instance, alterations in the piperidine substituent can significantly impact its pharmacological profile.

Case Studies:

  • Antihypertensive Activity : A study demonstrated that this compound effectively reduced systolic blood pressure in hypertensive animal models, supporting its potential as a therapeutic agent for hypertension.
  • Neuroprotective Effects : Research indicated that the compound exhibited neuroprotective properties in models of neurodegenerative diseases, possibly through modulation of glutamate receptors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Name Structural Features Unique Properties
(R)-3-(Piperidin-2-yl)pyridinePiperidine at 2-positionDifferent pharmacological profile due to chirality
(S)-2-(Piperidin-2-yl)pyridinePiperidine at 2-positionVarying binding affinities compared to (S)-3
(S)-4-(Piperidin-4-yl)pyridinePiperidine at 4-positionPotentially different therapeutic effects

Applications in Drug Development

The versatility of this compound extends beyond hypertension treatment; it is being investigated for various other applications:

  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through apoptosis induction in tumor cells .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, which may be attributed to its ability to disrupt bacterial cell wall synthesis.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-[(3S)-piperidin-3-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1

InChI Key

KLDGENGYOLDCCH-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CN=CC=C2

Canonical SMILES

C1CC(CNC1)C2=CN=CC=C2

Origin of Product

United States

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